1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor such as a halogenated phenyl compound is reacted with a difluorinating agent.
Attachment of the Propyl Chain: The propyl chain can be introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the propyl group to the triazole ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent is used to attach the carboxyl group to the triazole ring.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduction products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Hydrolysis: The compound can undergo hydrolysis reactions, where it is broken down into smaller molecules in the presence of water and an acid or base catalyst.
Scientific Research Applications
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used as a probe to study biological processes. It can also be used as a ligand to study the binding interactions of proteins and other biomolecules.
Medicine: The compound can be used as a lead compound for the development of new drugs. It can also be used as a reference compound in pharmacological studies.
Industry: The compound can be used as an intermediate in the production of various industrial chemicals. It can also be used as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the propyl chain, which can affect its chemical properties and biological activity.
1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of a propyl chain, which can affect its chemical properties and biological activity.
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has an ethyl group instead of a propyl chain, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical properties and biological activity.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCMJUYPUTMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.